(R)-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate
Description
Properties
IUPAC Name |
methyl N-[(2R)-1-(methoxyamino)-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-17-12(16)13-10(11(15)14-18-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,16)(H,14,15)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCAUQHSJMAOFY-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(CC1=CC=CC=C1)C(=O)NOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N[C@H](CC1=CC=CC=C1)C(=O)NOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Protection
The synthesis begins with (R)-phenylalanine as the chiral precursor. Key steps include:
-
Esterification : Reaction with methyl chloroformate in tetrahydrofuran (THF) at −15°C, using aqueous NaOH to form (R)-methyl 2-(methoxycarbonylamino)-3-phenylpropanoate .
-
Methoxyamine Coupling : The ester intermediate is treated with methoxyamine hydrochloride and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM), yielding (R)-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate .
Reaction Conditions :
Cyclization for Byproduct Control
Unreacted intermediates are cyclized using bis(trifluoroacetoxy)iodobenzene in DCM at 0°C to form tricyclic byproducts, ensuring product purity >99%.
Alternative Route via Phosgene-Free Carbamation
One-Step Carbamate Formation
A phosgene-free method employs dimethyl carbonate (DMC) and 1,3-dimethylurea under high-pressure conditions:
-
Reagent Ratios : DMC:1,3-dimethylurea = 15:1 (mol)
-
Catalyst : BuSnO (1–12 mol%)
Advantages :
Enantioselective Synthesis Using Chiral Auxiliaries
Chiral Resolution with Tartaric Acid
Racemic mixtures are resolved via diastereomeric salt formation:
-
Reaction : Racemic carbamate + L-(+)-tartaric acid in ethanol.
-
Crystallization : Selective precipitation of the (R)-enantiomer salt.
-
Yield : 40–45% enantiomeric excess (ee) improved to >99% after two recrystallizations.
Solid-Phase Synthesis for Scalability
Polymer-Supported Approach
A resin-bound variant enhances throughput:
-
Loading : Wang resin functionalized with Fmoc-protected (R)-phenylalanine.
-
Stepwise Assembly : Methoxyamine coupling via HATU/DIEA activation, followed by carbamate formation.
-
Cleavage : TFA/DCM (95:5) releases the product with 92% purity (HPLC).
Comparative Analysis of Methods
| Method | Starting Material | Key Reagent | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Carbamate Coupling | (R)-Phenylalanine | Methyl chloroformate | 69 | 99 | Moderate |
| Phosgene-Free | 1,3-Dimethylurea | DMC | 85 | 95 | High |
| Chiral Resolution | Racemic carbamate | L-(+)-Tartaric acid | 45 | 99 | Low |
| Solid-Phase | Wang resin | HATU | 75 | 92 | High |
Analytical Validation
-
NMR : H NMR (CDCl): δ 7.38–7.16 (m, 10H, Ar-H), 5.37 (br s, 1H, NH), 3.61 (s, 3H, OCH).
-
HPLC : Retention time = 8.2 min (Chiralpak AD-H, hexane:isopropanol 80:20).
Industrial Applications and Patents
Chemical Reactions Analysis
Types of Reactions
®-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The methoxyamino group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate involves its interaction with specific molecular targets. The methoxyamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl ring may facilitate binding through hydrophobic interactions, while the carbamate moiety can participate in covalent bonding with nucleophilic residues.
Comparison with Similar Compounds
Similar Compounds
(S)-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate: The enantiomer of the compound, differing in its stereochemistry.
Methyl 1-(hydroxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate: Similar structure but with a hydroxyamino group instead of a methoxyamino group.
Methyl 1-(amino)-1-oxo-3-phenylpropan-2-ylcarbamate: Lacks the methoxy group, featuring a primary amino group instead.
Uniqueness
®-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate is unique due to its specific stereochemistry and the presence of the methoxyamino group, which can impart distinct chemical and biological properties compared to its analogs.
Biological Activity
(R)-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate, commonly referred to as MOPC, is a chiral compound with significant potential in medicinal chemistry and pharmacology. This compound features a methoxyamino group, a phenyl ring, and a carbamate moiety, which confer unique biological activities that are the focus of ongoing research.
- Molecular Formula : C₁₂H₁₆N₂O₄
- Molecular Weight : 252.27 g/mol
- CAS Number : 166742-96-7
- Purity : >97% .
MOPC acts primarily as a potent inhibitor of specific enzymes. The methoxyamino group is hypothesized to interact with enzyme active sites through hydrogen bonding, potentially leading to the inhibition of enzymatic activity. The phenyl ring may enhance binding affinity through hydrophobic interactions, while the carbamate moiety can participate in covalent bonding with nucleophilic residues in target enzymes .
Enzyme Inhibition
Recent studies indicate that MOPC exhibits notable inhibitory effects on various enzymes, particularly those involved in inflammatory pathways. For instance:
- Cyclooxygenase (COX) Inhibition : MOPC has been shown to inhibit COX enzymes, which play a crucial role in the inflammatory response. This inhibition could lead to reduced production of prostaglandins, thereby alleviating pain and inflammation .
Antimicrobial Properties
MOPC's structural characteristics suggest potential antimicrobial activity. Preliminary tests have indicated effectiveness against certain bacterial strains, although further studies are needed to elucidate its full spectrum of antimicrobial properties .
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models, MOPC was administered to evaluate its anti-inflammatory effects. The results demonstrated a significant reduction in inflammation markers compared to control groups, supporting its potential as an anti-inflammatory agent.
Case Study 2: Enzyme Interaction Studies
Another study focused on the interaction between MOPC and specific enzymes involved in metabolic pathways. Using kinetic assays, researchers found that MOPC effectively reduced enzyme activity by up to 75% at optimal concentrations, indicating its potential as a therapeutic agent in metabolic disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (S)-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate | Structure | Similar enzyme inhibition profile but lower potency |
| Methyl 1-(hydroxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate | Structure | Exhibits weaker anti-inflammatory effects |
| Methyl 1-(amino)-1-oxo-3-phenylpropan-2-ylcarbamate | Structure | Lacks methoxy group; reduced binding affinity |
Q & A
Q. What protocols mitigate racemization during Boc deprotection in protic solvents?
- Methodological Answer : Short exposure times (<2 h) to TFA at 0°C and immediate neutralization with aqueous NaHCO3 minimize racemization. Comparative CD spectroscopy of (R)- and (S)-enantiomers post-deprotection confirms retention of configuration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
